molecular formula C8H10O B13429919 p-Ethylphenol-d9

p-Ethylphenol-d9

Cat. No.: B13429919
M. Wt: 131.22 g/mol
InChI Key: HXDOZKJGKXYMEW-SBPQMTJLSA-N
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Description

p-Ethylphenol-d9: is a deuterated form of p-Ethylphenol, where nine hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. It has the molecular formula C8HD9O and a molecular weight of 131.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Ethylphenol-d9 typically involves the deuteration of p-Ethylphenol. This can be achieved through catalytic exchange reactions where p-Ethylphenol is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures, ensuring efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: p-Ethylphenol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-Ethylphenol-d9 is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling. This helps in the accurate quantification and identification of compounds in complex mixtures .

Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its deuterated nature allows for the tracing of metabolic processes without interference from naturally occurring isotopes .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of p-Ethylphenol-d9 is similar to that of p-Ethylphenol. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and pathways. The molecular targets and pathways involved include various enzymes and receptors that interact with the phenolic group .

Comparison with Similar Compounds

  • p-Methylphenol (p-Cresol)
  • p-Isopropylphenol
  • p-Butylphenol

Comparison: p-Ethylphenol-d9 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. Compared to p-Methylphenol and p-Isopropylphenol, this compound offers better stability and reduced interference in spectroscopic analyses. Its chemical properties are similar to other alkylphenols, but the presence of deuterium enhances its utility in research and industrial applications .

Properties

Molecular Formula

C8H10O

Molecular Weight

131.22 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D

InChI Key

HXDOZKJGKXYMEW-SBPQMTJLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

CCC1=CC=C(C=C1)O

Origin of Product

United States

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